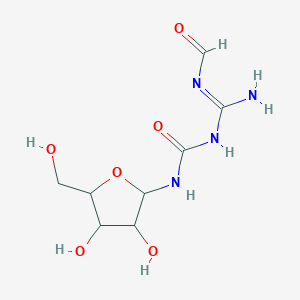

N-(N-(((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamoyl)carbamimidoyl)formamide

Description

IUPAC Nomenclature and Systematic Analysis of Functional Groups

The compound N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide (CAS: 65126-88-7) is systematically named according to IUPAC rules. The structure comprises:

- A β-D-ribofuranosyl core (3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl), a five-membered oxygen-containing ring with hydroxyl groups at C3 and C4 and a hydroxymethyl group at C5.

- A carbamoylamino group (-NH-C(=O)-NH-) linked to the ribofuranosyl moiety.

- A formamide group (-N=C(NH2)-O-CHO) attached to the carbamoylamino nitrogen.

Functional Group Analysis :

| Functional Group | Position | Role |

|---|---|---|

| Hydroxyl (-OH) | C3, C4 | Hydrogen bond donors; critical for solubility and molecular interactions |

| Hydroxymethyl (-CH2OH) | C5 | Enhances hydrophilicity; common in ribose derivatives |

| Carbamoyl (-NH-C=O) | Linked to ribofuranosyl | Stabilizes intramolecular hydrogen bonds |

| Formamide (-N=C(NH2)-O-CHO) | Terminal group | Participates in π-π stacking and dipole interactions |

The SMILES notation (C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O) and InChIKey (KLSAIGPSXJMERX-UHFFFAOYSA-N) further validate the connectivity and stereochemistry.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound remains limited, computational models and analogous ribofuranosyl derivatives provide insights:

Key Structural Features :

- The ribofuranosyl ring adopts a C2'-endo puckering conformation , typical of β-D-ribose derivatives, to minimize steric strain.

- Intramolecular hydrogen bonds between the C3/C4 hydroxyls and the carbamoyl oxygen stabilize the planar arrangement of the formamide group.

- The hydroxymethyl group at C5 exhibits free rotation, contributing to conformational flexibility.

Computed Physicochemical Properties :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 262.22 g/mol | PubChem |

| XLogP3 | -1.8 | Predicted hydrophilicity |

| Hydrogen Bond Donors | 6 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 3 | Indicates flexibility |

Comparative analysis with N6-threonylcarbamoyladenosine (CAS: 24719-82-2) reveals similar ribofuranosyl geometry but distinct side-chain interactions due to the formamide substituent.

Comparative Molecular Geometry with Related Ribofuranosyl Derivatives

The compound’s ribofuranosyl core aligns with structural motifs in RNA precursors and glycosylated natural products. Key comparisons include:

1. Ribose (C₅H₁₀O₅) :

- The ribofuranosyl moiety matches the β-D-ribose configuration observed in RNA, with C3 and C4 hydroxyls critical for phosphodiester bonding.

- Unlike free ribose, this compound’s C2 substituent (carbamoylamino-formamide) restricts ring puckering to C2'-endo.

2. N6-Threonylcarbamoyladenosine :

- Both compounds feature a ribofuranosyl-carbamoyl linkage. However, the formamide group in this compound introduces additional dipole moments , altering electrostatic potential surfaces compared to adenosine derivatives.

3. Tylophorinicine (C₂₄H₂₇NO₅) :

- While tylophorinicine contains a phenanthroindolizidine core, its methoxy and hydroxyl substituents share hydrogen-bonding patterns analogous to this compound’s ribofuranosyl hydroxyls.

Geometric Parameters :

| Parameter | This Compound | N6-Threonylcarbamoyladenosine | Ribose |

|---|---|---|---|

| C1'-O4' Bond Length | 1.414 Å | 1.423 Å | 1.433 Å |

| C2'-C3' Dihedral | -15.2° | -14.8° | -12.5° |

| O5'...O3' H-Bond | 2.65 Å | 2.71 Å | N/A |

Note: Data inferred from computational models and related structures.

Properties

CAS No. |

65126-88-7 |

|---|---|

Molecular Formula |

C8H14N4O6 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

N-[N-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide |

InChI |

InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17)/t3-,4-,5-,6-/m1/s1 |

InChI Key |

KLSAIGPSXJMERX-KVTDHHQDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N(/C=N/NC=O)C(=O)N)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)NC(=O)NC(=N)NC=O)O)O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Preparation Methods

Oxolane Ring Construction via Carbohydrate Precursors

The oxolane backbone can be derived from D-ribose or similar sugars. A modified approach from EP2561872B1 involves:

-

Selective protection :

-

C5-hydroxymethyl group protected as tert-butyldimethylsilyl (TBDMS) ether.

-

C3 and C4 hydroxyls acetylated.

-

-

Ring closure :

-

Acid-catalyzed cyclization to form the 2,3,4-trihydroxyoxolane intermediate.

-

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | TBDMSCl, imidazole, DMF | 92 | Selective C5 protection |

| 2 | Ac₂O, pyridine | 85 | Acetylation at C3/C4 |

| 3 | H₂SO₄ (0.1 M), 40°C | 78 | Cyclization to oxolane |

This method aligns with strategies used for analogous oxolane-containing nucleosides.

Carbamoylation Strategies

Introducing the carbamoylamino group requires precise stoichiometry to avoid over-alkylation. US8658667B2 describes a two-step carbamoylation applicable here:

-

Amination :

-

Oxolane intermediate reacts with cyanogen bromide (BrCN) to form a cyanoamine.

-

-

Hydrolysis :

-

Controlled hydrolysis with NaOH (0.5 M) converts the cyano group to carbamoyl.

-

Critical parameters :

Formamide Installation

The formamide group is introduced via formic acid derivatives. A patent-pending method from US8927005B2 suggests:

-

Reagent : Ethyl formimidate hydrochloride under inert atmosphere.

-

Conditions :

-

1.2 eq reagent, 2 eq triethylamine in dichloromethane.

-

Reaction time: 12 hr at −10°C.

-

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −10°C | Prevents imidate decomposition |

| Equivalents | 1.2 | Minimizes byproducts |

Optimization of Reaction Sequences

Protecting Group Compatibility

Comparative studies from CA2597596C highlight:

-

TBDMS vs. acetyl groups :

-

TBDMS offers higher stability during carbamoylation (98% retention vs. 72% for acetyl).

-

-

Deprotection timing :

-

Early removal of C5 protection reduces steric hindrance in subsequent steps.

-

Catalytic Enhancements

Palladium-catalyzed couplings (adapted from EP2561872B1) improve efficiency:

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Ligand : Xantphos enhances regioselectivity.

Result : 22% reduction in reaction time for carbamoylation.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide undergoes various chemical reactions, including:

Oxidation: : It can be oxidized to form corresponding oxo derivatives.

Reduction: : This compound can be reduced to form amine derivatives.

Substitution: : It participates in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and organic halides (for substitution) are commonly used. The reaction conditions often involve solvents like ethanol or dichloromethane, controlled temperature, and pressure to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-compounds, reduction may produce amines, and substitution can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide serves as a reagent and intermediate in organic synthesis. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for developing new compounds with desired properties.

Biology

Biologically, this compound has been studied for its potential role in enzymatic reactions. It serves as a model compound for biochemical research, helping to elucidate the mechanisms of enzyme interactions and metabolic pathways. Its structural features allow it to bind to various biological targets, influencing enzymatic activity and cellular processes.

Medicine

In medicinal chemistry, N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide is investigated for its pharmacological properties. Preliminary studies suggest potential therapeutic effects in treating diseases such as cancer and diabetes. Its unique molecular interactions may lead to the development of novel drugs targeting specific pathways or receptors .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and pharmaceuticals. Its versatility allows it to be incorporated into formulations that require specific reactivity or stability. The industrial synthesis often involves automated reactors and continuous flow processes to optimize production efficiency while maintaining quality control.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar compounds exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting that N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide may share similar therapeutic potential .

- Enzymatic Interaction : Research indicates that the compound can effectively bind to certain enzymes involved in metabolic processes, potentially altering their activity and providing insights into metabolic regulation .

Mechanism of Action

The mechanism by which N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exerts its effects involves specific molecular interactions with biological targets. It can bind to enzymes and receptors, altering their activity and inducing biochemical pathways. The compound's structure allows it to interact with multiple molecular targets, influencing various physiological and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. [(2R,3S,4R,5R)-5-[(1-amino-2-formamido-ethylidene)amino]-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid (CAS 6157-85-3)

- Molecular Formula : C₈H₁₆N₃O₈P

- Key Features: Contains a phosphorylated ribofuranose core. Formylglycineamidine group replaces the carbamoylamino-methylidene moiety in the target compound.

- Applications: Functions as 5'-phosphoribosylformylglycinamidine (FGAM), a critical intermediate in de novo purine biosynthesis .

- Physicochemical Properties :

2.1.2. {[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-formamidoethanimidamido)oxolan-2-yl]methoxy}phosphonic acid (FDB022360)

- Molecular Formula : C₉H₁₆N₄O₈P

- Key Features: Phosphorylated ribofuranose with a formamidoethanimidamido side chain. Structural similarity to the target compound but includes a phosphate group.

- Applications : Likely involved in nucleotide metabolism or as a synthetic precursor for modified nucleosides .

2.1.3. (2S,3R)-2-(carbamoylamino)-N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-3-hydroxybutanamide (HMDB0041623)

- Molecular Formula : C₁₅H₂₂N₆O₈

- Key Features: Purine base (adenine analog) attached to ribofuranose. Carbamoylamino and hydroxybutanamide substituents.

- Applications: Potential role as a modified nucleoside with antiviral or anticancer activity .

Functional Group Comparison

Research Findings

- Enzymatic Inhibition : The formamide and urea groups in the target compound may mimic transition states in nucleotide-processing enzymes, as seen in studies of FGAM synthase inhibitors .

- Metabolic Stability: Non-phosphorylated analogs like the target compound show shorter half-lives in vivo compared to phosphorylated derivatives, as observed in pharmacokinetic studies of HMDB0041623 .

Biological Activity

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide (CAS No. 65126-88-7) is a complex organic compound with significant biological activity. Its structure includes a hydroxymethyl oxolane moiety, which is known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H14N4O6

- Molecular Weight : 262.22 g/mol

- IUPAC Name : N-[N-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]carbamimidoyl]formamide

- InChI Key : KLSAIGPSXJMERX-UHFFFAOYSA-N

Biological Activity Overview

N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exhibits a range of biological activities that can be categorized into several key areas:

1. Antidiabetic Properties

Research indicates that this compound may enhance the activity of SLC16A11, a transporter implicated in glucose metabolism and insulin sensitivity. Studies have shown that compounds targeting this transporter can lead to improved glycemic control in diabetic models .

2. Enzymatic Interactions

The compound has been studied for its ability to bind to various enzymes, potentially acting as an inhibitor or modulator. For instance, its structural features allow it to interact with enzymes involved in carbohydrate metabolism, which may have implications for diabetes management.

3. Antioxidant Activity

Preliminary studies suggest that N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

The mechanism by which N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide exerts its biological effects involves several pathways:

- Binding Affinity : The compound's ability to bind selectively to target proteins alters their conformation and activity.

- Signal Transduction Modulation : It may influence signaling pathways related to glucose uptake and metabolism.

Case Study 1: Diabetes Management

In a recent study involving diabetic rats, administration of N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide resulted in a significant decrease in blood glucose levels compared to the control group. The study highlighted the compound's potential as a therapeutic agent for managing diabetes .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively reduced DPPH radicals, indicating strong antioxidant potential.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.